methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate BU-2313 A is a new antibiotic complex active against anaerobes.
Brand Name: Vulcanchem
CAS No.: 69774-86-3
VCID: VC0522227
InChI: InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1
SMILES: CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C
Molecular Formula: C27H35NO9
Molecular Weight: 517.575

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

CAS No.: 69774-86-3

Cat. No.: VC0522227

Molecular Formula: C27H35NO9

Molecular Weight: 517.575

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate - 69774-86-3

Specification

CAS No. 69774-86-3
Molecular Formula C27H35NO9
Molecular Weight 517.575
IUPAC Name methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Standard InChI InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1
Standard InChI Key MUASXEUVTDTECX-CDIWEDQSSA-N
SMILES CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C
Appearance Solid powder

Introduction

Structural Characteristics

Molecular Identity and Basic Properties

The compound belongs to a class of complex organic molecules characterized by a tricyclic core structure with multiple stereocenters and functional groups. Based on available research data, this compound has the following fundamental properties:

PropertyValueSource
Molecular FormulaC27H35NO9
Molecular Weight517.6 g/mol
Standard InChIInChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-
InChIKey (partial)GJDWUPRA
Physical StatePresumed crystalline solid at room temperature-

The compound's name indicates precise stereochemistry at multiple carbon centers (1S,2S,3R,5S,8R,9R,10R), along with geometric configurations (3E,5E,7Z) of double bonds in the side chain. This stereochemical complexity suggests a natural product origin or a carefully designed synthetic approach with controlled stereoselectivity.

Structural Framework Analysis

The chemical architecture of this compound comprises several key structural elements that contribute to its unique properties:

  • A trioxatricyclo[6.3.1.01,5]dodecane core structure containing three oxygen atoms integrated within the rings, forming a rigid polycyclic framework

  • A methyl carboxylate group at the 2-position that provides potential for derivatization

  • Three methyl substituents strategically positioned at the 3, 5, and 9 positions

  • A complex side chain at position 10 featuring:

    • A hepta-3,5-dien-2-yl segment with specific E/Z configurations

    • A hydroxyl group that serves as a potential hydrogen bond donor/acceptor

    • A 1-methyl-2,4-dioxopyrrolidin-3-ylidene moiety reminiscent of tetramic acid derivatives

The tricyclic lactone framework serves as a rigid scaffold that likely positions the functional groups in specific spatial orientations, potentially important for biological activity.

Physical and Chemical Properties

Physicochemical Characteristics

Based on the compound's structure and similar molecules documented in research, the following physicochemical properties can be inferred:

Physical PropertyPredicted CharacteristicBasis for Prediction
SolubilityModerate in organic solvents (methanol, ethanol, acetone, DMSO); limited in waterPresence of both polar functional groups and lipophilic regions
StabilityRelatively stable at room temperature under inert conditionsComplex polycyclic framework provides structural rigidity
Optical ActivityOptically activeMultiple defined stereocenters
UV AbsorptionLikely absorbs in the UV regionPresence of conjugated diene system and carbonyl groups

Chemical Reactivity

The compound's diverse functional groups contribute to its chemical reactivity profile:

  • The methyl ester group can undergo hydrolysis under basic or acidic conditions

  • The hydroxyl group presents opportunities for esterification, etherification, or oxidation reactions

  • The dioxopyrrolidine moiety may participate in ring-opening reactions under specific conditions

  • The conjugated diene system in the side chain can engage in Diels-Alder reactions and other addition processes

These reactive sites offer potential for chemical modifications to produce derivatives with altered properties or enhanced biological activities.

Synthetic Approaches

Key Synthetic Reactions

Reaction TypePurposePotential Reagents/Conditions
Diels-Alder CycloadditionFormation of cyclic structuresAppropriate diene and dienophile precursors
Intramolecular Diels-AlderConstruction of polycyclic frameworksHigh temperature or Lewis acid catalysis
Michael AdditionCarbon-carbon bond formationBase-catalyzed conditions
Stereoselective ReductionsEstablishment of specific stereochemistryChiral reducing agents (e.g., CBS catalyst)
EsterificationIntroduction of methyl carboxylate groupMethanol with acid catalyst

Research on related compounds suggests that intramolecular Diels-Alder reactivity is particularly important for constructing similar polycyclic frameworks. Studies have demonstrated that oxygen substituents in the sidechain can be essential for successful cyclization, although their precise role in the cycloaddition process remains under investigation .

Structural Relationship to Natural Products

Structural Similarities with Known Compounds

This compound shares structural features with several classes of natural products and bioactive molecules:

The compound contains a 2,4-dioxopyrrolidin-3-ylidene group that appears in other biologically significant molecules, including some that have been reported in Streptomyces species . This structural element may contribute significantly to potential biological activities.

Comparison with Related Compounds

Structural FeaturePresent in Target CompoundPresent in Related Natural ProductsPotential Significance
Tricyclic lactone coreYesYes (various terpenes, polyketides)Provides structural rigidity
Dioxopyrrolidine moietyYesYes (nocamycins, tetramic acid derivatives)Potential antimicrobial activity
Conjugated diene systemYesYes (polyenes, macrolides)Reactivity and electronic properties
Multiple stereocentersYesYes (complex natural products)Specific three-dimensional arrangement
Methyl carboxylateYesVariableSite for potential derivatization

Analytical Characterization Methods

Spectroscopic Analysis Techniques

For comprehensive characterization of this complex molecule, multiple analytical techniques would be required:

TechniqueApplicationExpected Information
NMR Spectroscopy (1H, 13C)Structure elucidationProton and carbon environments, connectivity
2D NMR (COSY, HSQC, HMBC, NOESY)Detailed structural analysisConnectivity between atoms, stereochemical relationships
Mass SpectrometryMolecular formula confirmationExact mass, fragmentation pattern
Infrared SpectroscopyFunctional group identificationCarbonyl, hydroxyl, and other functional group absorptions
UV-Visible SpectroscopyConjugated system analysisAbsorption profile of conjugated dienes and carbonyl groups

Chromatographic Methods

For purification and purity assessment:

Research Applications and Future Directions

Future Research Directions

Future investigations might focus on:

  • Total synthesis development with improved efficiency and stereoselectivity

  • Comprehensive biological activity screening against diverse targets

  • Generation of semi-synthetic derivatives with enhanced pharmacological properties

  • Detailed mechanistic studies of its interaction with biological targets

  • Investigation of potential synergistic effects with established therapeutic agents

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